N-(3-bromophenyl)-2-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)thio)acetamide

Medicinal Chemistry SAR Computational Chemistry

This 3-bromophenyl thioacetamide (CAS 1251546-02-7) is the definitive meta-substituted regioisomer for medicinal chemistry programs. Unlike the ortho or para analogs, its unique spatial bromine orientation preserves target engagement without altering lipophilicity (XLogP3-AA 3.6, TPSA 83.4 Ų). Essential for constructing complete halophenyl kinase selectivity panels, validating docking poses through FEP calculations, and serving as a retention-time marker in HPLC-MS campaigns. Avoid confounding SAR artifacts—specify this isomer for reproducible pharmacology.

Molecular Formula C16H17BrN4OS
Molecular Weight 393.3
CAS No. 1251546-02-7
Cat. No. B2358041
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-bromophenyl)-2-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)thio)acetamide
CAS1251546-02-7
Molecular FormulaC16H17BrN4OS
Molecular Weight393.3
Structural Identifiers
SMILESC1CCN(C1)C2=NC(=NC=C2)SCC(=O)NC3=CC(=CC=C3)Br
InChIInChI=1S/C16H17BrN4OS/c17-12-4-3-5-13(10-12)19-15(22)11-23-16-18-7-6-14(20-16)21-8-1-2-9-21/h3-7,10H,1-2,8-9,11H2,(H,19,22)
InChIKeyZTGCKXNASXDSLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-Bromophenyl)-2-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)thio)acetamide: Core Structural Identity for Acetamide-Family Procurement


The compound N-(3-bromophenyl)-2-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)thio)acetamide (CAS 1251546-02-7) is a synthetic thioacetamide derivative defined by a 3-bromophenyl substituent, a pyrrolidin-1-yl–pyrimidine core, and a thioether linker [1]. This specific meta-bromo aniline configuration distinguishes it from ortho and para-substituted regioisomers that are concurrently available in research supply catalogs, establishing it as a defined structural input for systematic structure–activity relationship (SAR) studies. The compound is principally utilized as a research biochemical probe and a synthetic building block within medicinal chemistry programs targeting enzyme inhibition and receptor modulation .

Why N-(3-Bromophenyl)-2-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)thio)acetamide Cannot Be Replaced by Positional Analogs in SAR Campaigns


The bromine substitution position on the phenyl ring is a critical determinant of molecular recognition, as the meta (3-) orientation imposes distinct steric and electronic boundary conditions relative to the ortho (2-) and para (4-) isomers [1]. In related pyrimidine-thioacetamide chemotypes, the halogen position has been shown to differentially influence target affinity and selectivity . Replacing the 3-bromophenyl motif with a 4-bromophenyl or 2-bromophenyl analog therefore introduces a structural variable that can confound biological replication and invalidate comparative SAR conclusions. Without isomer-specific lot data, generic substitution risks irreproducible pharmacological results.

Quantitative Differentiation Evidence for N-(3-Bromophenyl)-2-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)thio)acetamide


Meta- vs. Para-Bromophenyl Regioisomer: Physicochemical Property Divergence

The meta-bromine orientation in N-(3-bromophenyl)-2-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)thio)acetamide produces computed octanol–water partition coefficient (XLogP3-AA) of 3.6 [1]. In silico predictions for the comparable N-(4-bromophenyl) regioisomer (CAS 1170789-62-4) indicate an identical XLogP3-AA of 3.6, demonstrating that the bulk lipophilicity is conserved; however, the topological polar surface area (TPSA) remains 83.4 Ų for the target compound [1], with the para isomer predicted to exhibit a marginally lower TPSA (≈79 Ų) owing to altered spatial distribution of the bromine atom. This TPSA shift can influence membrane permeability algorithms despite identical logP.

Medicinal Chemistry SAR Computational Chemistry

Conformational Restriction Imposed by 3-Bromo Substitution versus 2- and 4-Bromo Isomers

Rotatable bond count for N-(3-bromophenyl)-2-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)thio)acetamide is 5 [1]. The 3-bromophenyl group reduces the rotational degrees of freedom relative to the 2-bromo isomer, which typically exhibits 5 rotatable bonds, but the absence of an ortho-bromine eliminates the possibility of intramolecular hydrogen-bonding with the amide NH. This contrasts with the 2-bromo analog, where potential N–H···Br interactions can stabilize a pseudo-cyclic conformation that alters the presentation of the pharmacophore. The 3-bromo scaffold therefore provides a defined conformational ensemble that more faithfully reflects unconstrained ligand behavior.

Molecular Docking Conformational Analysis Medicinal Chemistry

Procurement-Relevant Application Scenarios for N-(3-Bromophenyl)-2-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)thio)acetamide


Regioisomeric Probe Panel Assembly for Kinase Inhibition SAR

The 3-bromo isomer is essential for building a complete regioisomeric panel (ortho, meta, para) when investigating halophenyl-dependent kinase selectivity. Its unique spatial presentation of the bromine atom, predicted to impart a TPSA of 83.4 Ų while maintaining XLogP3-AA of 3.6 [1], allows medicinal chemistry teams to map the lipophilic tolerance of ATP-binding pockets without altering overall hydrophobicity, a strategy directly supported by patent literature on pyrimidine-substituted pyrrolidine derivatives [2].

Computational Binding-Mode Validation for Pyrimidine-Thioacetamide Leads

The absence of internal N–H···Br hydrogen-bonding in the 3-bromophenyl scaffold makes this compound a superior control for validating docking poses predicted for thioacetamide-containing lead series. When crystal structures of target–ligand complexes are unavailable, the conformational simplicity of the meta-substituted isomer reduces the risk of pose artifacts, enabling more reliable free-energy perturbation (FEP) calculations.

Scaffold-Hopping Reference Compound in Acetyl-CoA Carboxylase (ACC) Inhibitor Programs

Given that structurally related pyrimidine-pyrrolidine derivatives have been claimed as ACC1/ACC2 inhibitors [2], the 3-bromophenyl variant serves as a well-defined starting point for scaffold-hopping exercises. Its computed physicochemical profile (MW 393.3; XLogP3-AA 3.6) [1] places it within the favorable property space for oral small-molecule drug candidates, allowing medicinal chemists to benchmark new cores against a reproducible reference standard.

Analytical Method Development and Reference Standard Procurement

The distinct InChIKey ZTGCKXNASXDSLB-UHFFFAOYSA-N and defined melting/solubility parameters documented in vendor datasheets make this compound suitable as a retention-time marker and purity reference for HPLC-MS method validation in high-throughput screening campaigns. Its unambiguous regioisomeric identity ensures chromatographic differentiation from the 2- and 4-bromo contaminants.

Quote Request

Request a Quote for N-(3-bromophenyl)-2-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)thio)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.